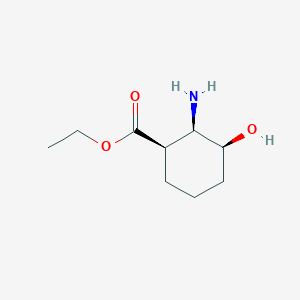

ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate

Description

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an amino group at position 2, a hydroxyl group at position 3, and an ethyl ester moiety at position 1. Its stereochemical configuration (1R,2R,3S) is critical for its biological activity and physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral agents and enzyme inhibitors .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h6-8,11H,2-5,10H2,1H3/t6-,7+,8-/m1/s1 |

InChI Key |

CLPRJBMFXOMVPG-GJMOJQLCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]([C@@H]1N)O |

Canonical SMILES |

CCOC(=O)C1CCCC(C1N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of (1R,2r,3S)-2-nitrocyclohexane-1,3-diol, which is achieved by reacting glutaric dialdehyde with nitromethane in the presence of sodium hydroxide . This intermediate is then converted to (1R,2r,3S)-3-acetoxy-2-nitrocyclohexyl acetate using acetic anhydride and sulfuric acid . Finally, the nitro group is reduced, and the ester is hydrolyzed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the nitro group produces an amine.

Scientific Research Applications

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as a drug intermediate.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, stereochemistry, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Cyclohexane-Based Analogs

Stereochemical and Pharmacological Significance

- Stereochemistry: The (1R,2R,3S) configuration of the target compound distinguishes it from analogs like ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, which lacks hydroxyl and has different stereochemistry. This impacts binding to biological targets, as seen in antiviral agents where stereospecificity is crucial .

- Hydroxyl Group: The 3-hydroxy moiety enhances hydrophilicity compared to non-hydroxylated analogs like ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This increases solubility in aqueous environments, a key factor in drug bioavailability.

- Drug Intermediates : Analogs such as Oseltamivir Impurity B highlight the role of cyclohexane derivatives in antiviral drug synthesis. The target compound’s simpler structure may serve as a precursor for similar complex molecules .

Biological Activity

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate, also known as ethyl 2-amino-3-hydroxycyclohexanecarboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its cyclohexane ring structure with an amino and hydroxy group, which contributes to its biological properties. The stereochemistry (1R,2R,3S) indicates specific spatial arrangements that can influence the interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : It has been studied as a potential inhibitor of arginase enzymes, which play a role in the urea cycle and are implicated in various diseases including cancer and cardiovascular disorders .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially mitigating oxidative stress and neuronal damage .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it showed significant cytotoxicity against breast and prostate cancer cell lines at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 12 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

- Oxidative Stress Reduction : In models of neurodegeneration, it was found to reduce markers of oxidative stress and improve cell viability .

| Model | Effect Observed | Reference |

|---|---|---|

| Neuroblastoma Cells | Increased viability under oxidative stress | |

| Rat Brain Slices | Decreased apoptotic markers |

Case Study 1: Arginase Inhibition

A study focusing on the inhibition of arginase by this compound revealed that it decreased arginase activity in vitro. This inhibition was associated with reduced levels of urea and increased nitric oxide production in endothelial cells, suggesting a potential application in treating cardiovascular diseases .

Case Study 2: Neuroprotection in Animal Models

In an animal model of stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes. The mechanism was attributed to the modulation of inflammatory pathways and enhancement of endogenous antioxidant defenses .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate?

- Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions. Catalysts (e.g., chiral auxiliaries or transition-metal catalysts) and low-temperature cyclization can favor the desired (1R,2R,3S) configuration. For example, cyclopropane-ring formation in similar bicyclic compounds is achieved via allyl ester precursors under Pd-catalyzed conditions, with enantiomeric excess validated by chiral HPLC .

Q. How can protecting groups be optimized for the amino and hydroxyl functionalities during synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is effective for amino protection due to its stability under basic conditions, while silyl ethers (e.g., TBS or TIPS) protect hydroxyl groups during esterification. Deprotection can be achieved via acidic (Boc) or fluoride-based (silyl) methods. Evidence from structurally related compounds shows Boc-protected amino groups retain integrity during cyclization steps .

Q. What analytical techniques are critical for confirming the compound’s stereochemistry?

- Methodological Answer : Use a combination of:

- Chiral HPLC to resolve enantiomers.

- NMR spectroscopy (e.g., NOESY) to assess spatial proximity of protons.

- X-ray crystallography for absolute configuration determination, as demonstrated in bicyclic ester analogs .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and coupling constants, which can be cross-validated with experimental data. For example, DFT-optimized geometries of similar cyclohexane derivatives matched X-ray structures, enabling accurate signal assignments . Variable-temperature NMR or deuterium exchange experiments further clarify dynamic proton behavior (e.g., hydroxyl group exchange rates) .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer for cyclopropane formation, reducing side reactions.

- Design of Experiments (DoE) : Statistical optimization of parameters (temperature, catalyst loading) maximizes yield.

- In-line purification : Solid-phase extraction (SPE) or chromatography between steps minimizes intermediate degradation .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Ligand preparation : Optimize the compound’s 3D conformation using molecular mechanics (e.g., MMFF94 forcefield).

- Target selection : Prioritize proteins with cyclohexane-binding pockets (e.g., aminotransferases).

- Docking software : AutoDock Vina or Schrödinger Suite assesses binding affinities. A study on tetracyano derivatives used MD simulations to validate docking poses over 100 ns trajectories .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, tert-butyl analogs showed variable IC50 values depending on solvent polarity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ester groups with amides) to isolate contributing factors.

- Biological replicates : Repeat assays under standardized conditions to confirm reproducibility .

Tables for Key Data

| Technique | Application | Example from Evidence |

|---|---|---|

| Chiral HPLC | Enantiomeric excess validation | 98% ee achieved in bicyclic ester synthesis |

| DFT Calculations | NMR signal prediction | δH 4.18 (m) matched DFT-predicted shifts |

| X-ray Crystallography | Absolute configuration determination | Confirmed (1R,5S) in oxabicyclo derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.